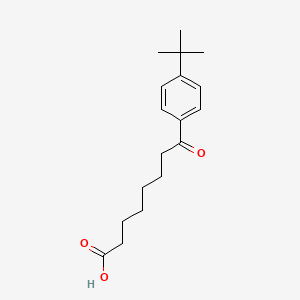

8-(4-t-Butylphenyl)-8-oxooctanoic acid

Vue d'ensemble

Description

8-(4-t-Butylphenyl)-8-oxooctanoic acid is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to an oxooctanoic acid chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 8-(4-t-Butylphenyl)-8-oxooctanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-tert-butylphenyl acetic acid.

Oxidation: The acetic acid derivative undergoes oxidation to form the corresponding aldehyde.

Chain Extension: The aldehyde is then subjected to a chain extension reaction using appropriate reagents to form the oxooctanoic acid chain.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products:

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

-

Lipid Signaling Modulation :

- Recent studies indicate that 8-(4-tert-Butylphenyl)-8-oxooctanoic acid acts as a selective antagonist for lysophosphatidic acid (LPA) receptors, particularly LPA receptor type 1. This modulation can significantly impact vascular permeability and inflammation, making it a candidate for therapeutic applications in diseases characterized by excessive vascular leakage, such as cancer and inflammatory disorders .

-

Anticancer Research :

- The compound has been explored for its potential in cancer therapies. For instance, its ability to inhibit specific signaling pathways associated with tumor growth and metastasis has been documented in preclinical models. Studies have shown that it can reduce tumor cell proliferation and induce apoptosis in various cancer cell lines .

Materials Science Applications

-

Polymeric Materials :

- 8-(4-tert-Butylphenyl)-8-oxooctanoic acid is utilized in the synthesis of specialty polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. This application is particularly relevant in the development of advanced materials for aerospace and automotive industries .

- Surfactant Properties :

Environmental Applications

- Biodegradation Studies :

- Pollutant Adsorption :

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | LPA receptor antagonist | Reduces vascular leakage; potential cancer therapy |

| Anticancer properties | Induces apoptosis in cancer cell lines | |

| Materials Science | Polymer synthesis | Enhances thermal stability; improves mechanical properties |

| Surfactant in formulations | Stabilizes emulsions; used in cosmetics | |

| Environmental Science | Biodegradation studies | Assessing environmental impact |

| Pollutant adsorption | Effective in removing contaminants from water |

Case Studies

- Case Study on Cancer Treatment :

- Polymer Development Study :

Mécanisme D'action

The mechanism of action of 8-(4-t-Butylphenyl)-8-oxooctanoic acid involves its interaction with specific molecular targets. The oxo group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions.

Comparaison Avec Des Composés Similaires

- 4-tert-Butylphenyl acetic acid

- 4-tert-Butylphenyl salicylate

- 4-tert-Butylphenol

Comparison:

- Structural Differences: While these compounds share the tert-butylphenyl moiety, they differ in the functional groups attached to the phenyl ring.

- Reactivity: The presence of different functional groups (e.g., oxo, hydroxyl, carboxyl) influences their chemical reactivity and applications.

- Applications: Each compound has unique applications based on its structure and reactivity. For example, 4-tert-Butylphenyl salicylate is known for its anti-inflammatory properties .

This detailed overview provides a comprehensive understanding of 8-(4-t-Butylphenyl)-8-oxooctanoic acid, covering its synthesis, reactions, applications, and comparisons with similar compounds

Activité Biologique

8-(4-t-Butylphenyl)-8-oxooctanoic acid, also known as t-butylphenyl oxooctanoic acid, is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H26O3. It features a t-butyl group attached to a phenyl ring and an oxooctanoic acid moiety, which contributes to its lipophilicity and potential interactions with biological membranes.

| Property | Value |

|---|---|

| Molecular Weight | 290.40 g/mol |

| Melting Point | Not available |

| Solubility | Organic solvents |

| LogP (Partition Coefficient) | 4.5 |

The biological activity of this compound is attributed to its ability to interact with various biomolecules, including enzymes and receptors. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic properties by modulating signaling pathways involved in pain and inflammation.

Anti-inflammatory Activity

Research has indicated that compounds similar to this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in managing inflammatory conditions.

Antioxidant Properties

The compound may also exhibit antioxidant activity, which could protect cells from oxidative stress. This is particularly relevant in conditions associated with chronic inflammation and oxidative damage.

Cytotoxic Effects

In vitro studies have shown that this compound can induce cytotoxicity in certain cancer cell lines, indicating its potential as an anticancer agent. The exact mechanism remains under investigation but may involve the induction of apoptosis or cell cycle arrest.

Case Studies

- Study on Inflammatory Models : A study investigated the effect of this compound in a murine model of inflammation. The results demonstrated a significant reduction in edema and inflammatory markers compared to control groups.

- Cytotoxicity Assay : In another study, the compound was tested against various cancer cell lines, including breast and colon cancer cells. The findings showed dose-dependent cytotoxic effects, with IC50 values indicating effective concentrations for therapeutic application.

- Oxidative Stress Reduction : A recent investigation focused on the antioxidant capacity of the compound in cellular models exposed to oxidative stressors. The results indicated a protective effect against oxidative damage, supporting its potential use in therapeutic strategies targeting oxidative stress-related diseases.

Propriétés

IUPAC Name |

8-(4-tert-butylphenyl)-8-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O3/c1-18(2,3)15-12-10-14(11-13-15)16(19)8-6-4-5-7-9-17(20)21/h10-13H,4-9H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFMXUKCCGWBZSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645427 | |

| Record name | 8-(4-tert-Butylphenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-47-4 | |

| Record name | 4-(1,1-Dimethylethyl)-η-oxobenzeneoctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-(4-tert-Butylphenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.